molecular formula C9H12N2O5 B12972660 1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12972660
M. Wt: 228.20 g/mol
InChI Key: MXHRCPNRJAMMIM-BBVRLYRLSA-N
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Description

1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound known for its significant role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pyrimidine derivatives and tetrahydrofuran.

    Reaction Conditions: The reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in nucleic acid metabolism, affecting their activity and function.

    Pathways: It may influence pathways related to DNA and RNA synthesis, repair, and regulation, thereby impacting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as:

    Thymidine: A nucleoside involved in DNA synthesis.

    Cytidine: Another nucleoside that plays a role in RNA synthesis.

    Uridine: A nucleoside involved in RNA metabolism.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8-/m0/s1

InChI Key

MXHRCPNRJAMMIM-BBVRLYRLSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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